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Compound of Interest

Compound Name: BMS-929075

Cat. No.: B606268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational hepatitis C virus (HCV) NS5B

polymerase inhibitor, BMS-929075, with other notable inhibitors targeting the same enzyme:

sofosbuvir, dasabuvir, and beclabuvir. The comparison focuses on their mechanism of action, in

vitro efficacy, and resistance profiles, supported by experimental data to aid in research and

development efforts.

Mechanism of Action: Targeting the HCV RNA-
Dependent RNA Polymerase
The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the

replication of the viral genome.[1] Inhibitors of NS5B are broadly classified into two categories:

nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

Nucleoside/Nucleotide Inhibitors (NIs): These compounds, such as sofosbuvir, act as chain

terminators. They mimic natural nucleotide substrates and, after incorporation into the

growing viral RNA strand by the NS5B polymerase, prevent further elongation.[2]

Non-Nucleoside Inhibitors (NNIs): These inhibitors, including BMS-929075, dasabuvir, and

beclabuvir, bind to allosteric sites on the NS5B enzyme, inducing conformational changes

that inhibit its polymerase activity.[1][3][4] These allosteric sites are categorized based on

their location on the "palm," "thumb," or "finger" domains of the enzyme. BMS-929075 is a
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palm site allosteric inhibitor.[5] Dasabuvir also binds to a palm domain site.[1][3] Beclabuvir

binds to the thumb site 1.[4]
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Figure 1. Mechanism of Action of HCV NS5B Inhibitors.

Comparative In Vitro Efficacy
The 50% effective concentration (EC50) is a key measure of a drug's potency in inhibiting viral

replication in cell-based assays. The following table summarizes the reported EC50 values for

BMS-929075 and its comparators against various HCV genotypes in replicon assays.
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Inhibitor Class
Genotype 1a
(EC50, nM)

Genotype 1b
(EC50, nM)

Other
Genotypes
(EC50, nM)

BMS-929075 NNI (Palm)
0.6 (range 0.4-

2.1)

0.3 (range 0.2-

2.0)
-

Sofosbuvir NI 40 - 92 93 - 102

GT2a: 32, GT3a:

81, GT4a: 130,

GT5a: 49, GT6a:

62

Dasabuvir NNI (Palm) 7.7 1.8

Limited activity

against other

genotypes

Beclabuvir NNI (Thumb) 3 6

GT3a: 3-18,

GT4a: 3-18,

GT5a: 3-18

Data compiled from multiple sources. Note that experimental conditions may vary between

studies.

Resistance Profiles
The emergence of drug resistance is a critical consideration in antiviral therapy. Resistance-

associated substitutions (RASs) are mutations in the viral target protein that reduce the

susceptibility of the virus to an inhibitor.
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Inhibitor
Key Resistance-
Associated Substitutions
(RASs)

Fold-Change in EC50

BMS-929075
C316Y, M414T, Y448H/C,

S556G

Data not readily available in

public domain

Sofosbuvir S282T 2.4 to 18-fold

Dasabuvir C316Y, M414T, S556G

C316Y/N, M414I, S556G

associated with treatment

failure

Beclabuvir P495L/S
P495L/S detected in

treatment-emergent RASs

Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-Based)
This assay is used to determine the in vitro antiviral activity of compounds by measuring the

inhibition of HCV RNA replication in a stable cell line.
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Start

Seed Huh-7 cells harboring HCV replicon
with a luciferase reporter gene in 384-well plates.

Add serial dilutions of test compounds to the cells.

Incubate plates for 3 days at 37°C.

Lyse cells and measure luciferase activity.

Analyze data to determine EC50 values.

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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